2-(3-fluorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide
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Overview
Description
The compound "2-(3-fluorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide" is a chemical entity that appears to be related to a class of compounds with various pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, compounds with the propanamide moiety and various aromatic substitutions have been investigated for their roles as transient receptor potential vanilloid 1 (TRPV1) antagonists, antiulcer agents, and for their crystal structures and synthesis methods .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond between an amine and a carboxylic acid derivative. For example, the synthesis of a hybrid molecule involving amphetamine and flurbiprofen was achieved with high yields, indicating that similar methods could potentially be applied to synthesize the compound . The synthesis of these compounds is often guided by structure-activity relationships (SAR) to optimize pharmacological properties .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as NMR, UV, IR, HPLC, and mass spectrometry . Additionally, the crystal structure of a similar compound with a pyridinylmethyl propanamide moiety was determined, showing that it crystallizes in a chiral space group and forms a supramolecular helical chain through hydrogen bonding . These findings suggest that the compound of interest may also exhibit specific structural features that could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactions involving propanamide derivatives are not explicitly detailed in the provided papers. However, the synthesis of these compounds typically involves nucleophilic acyl substitution reactions, where an amine nucleophile attacks a carboxylic acid derivative to form the amide bond. The reactivity of the compound may also be influenced by the presence of substituents on the aromatic rings and the amide nitrogen, which can affect the electron distribution and steric hindrance .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "this compound" can be inferred from the properties of similar compounds. These properties include solubility, melting point, and stability, which are influenced by the molecular structure and functional groups present. For instance, the presence of hydrogen bond donors and acceptors, such as in the case of the compound with hydroxynaphthalenyl and pyridinylmethyl groups, can lead to the formation of supramolecular structures that affect the compound's physical state and solubility . The pharmacological properties, such as TRPV1 antagonism and gastric acid antisecretory activity, are also critical aspects of the chemical properties of these compounds .
properties
IUPAC Name |
2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10-6-13(19-9-18-10)8-17-15(20)11(2)21-14-5-3-4-12(16)7-14/h3-7,9,11H,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUVALLFHMCRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C(C)OC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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